Olivomycin
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Overview
Description
Olivomycin is an antitumor antibiotic belonging to the aureolic acid group. It is known for its potent antiproliferative activity and has been used in the treatment of various types of tumors, including testicular tumors and reticulosarcomas . The compound is characterized by its unique chemical structure, which includes a dihydroanthracene chromophore with attached disaccharide and trisaccharide branches .
Scientific Research Applications
Olivomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying the structure-activity relationship of aureolic acid antibiotics . In biology, this compound is used to investigate the mechanisms of DNA binding and transcription inhibition . In medicine, it has been explored for its potential as an antitumor agent, with studies focusing on its cytotoxic effects on various cancer cell lines . Additionally, this compound has been used in the development of semi-synthetic derivatives with improved pharmacological properties .
Mechanism of Action
Olivomycin A exerts its cytotoxic potency due to binding to the minor groove of the G/C-rich DNA and interfering with replication and transcription . The mechanism of transcriptional deregulation is not limited to this compound A interaction with GC-containing binding sites for transcription factors .
Safety and Hazards
Olivomycin A is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes .
Future Directions
The creation of new analogs of antitumor antibiotics by modification of natural structures is directed to improving the chemotherapeutic characteristics of agents . This includes widening their spectrum of action, seeking activity against tumors resistant to other cytostats, decreasing toxicity, and improving therapeutic formulations . The differential kinetics of Olivomycin A-DNA interaction has been suggested to play a crucial role in the mechanism of this compound A action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Olivomycin is primarily obtained through microbial biosynthesis by actinomycetes. The biosynthesis involves the production of the tricyclic aglycone, which is then conjugated with oligosaccharide chains . Chemical modifications of this compound have been explored to improve its pharmacological properties. For instance, selective chemical modifications have been developed to create semi-synthetic derivatives like olivamide .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using specific strains of actinomycetes. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Advanced techniques such as combinatorial biosynthesis and genetic engineering are also employed to enhance yield and modify the compound’s structure .
Chemical Reactions Analysis
Types of Reactions: Olivomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the azo coupling reaction, which involves the cleavage of the 6-O-disaccharide branch and the formation of 5-aryldiazenyl-6-O-deglycosyl derivatives .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include carboxymethoxylamine hemihydrochloride and various amines . Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products: The major products formed from the chemical reactions of this compound include various derivatives with modified oligosaccharide chains. These derivatives often exhibit different levels of antiproliferative activity compared to the parent compound .
Comparison with Similar Compounds
Olivomycin is part of the aureolic acid group of antibiotics, which includes similar compounds such as mithramycin and chromomycin . These compounds share a similar tricyclic aglycone structure but differ in their oligosaccharide chains. Mithramycin and chromomycin have been used in clinical practice for the treatment of various cancers, but this compound is unique in its specific modifications and higher chemotherapeutic index . Other related compounds include duramycin and ficellomycin, which also belong to the aureolic acid group and exhibit similar biological activities .
Properties
IUPAC Name |
(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-2-[(2R,4S,5S,6S)-4-[(4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-6-[(2S,4R,5S,6R)-5-hydroxy-4-[(2S,4S,5S,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-anthracen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H64O21/c1-16(46)36(50)42(56)44(58-7)24-10-22-8-21-9-23(63-32-14-28(38(52)18(3)60-32)65-31-13-27(49)43(57-6)20(5)62-31)11-25(47)34(21)40(54)35(22)41(55)45(24)66-33-15-29(39(53)19(4)61-33)64-30-12-26(48)37(51)17(2)59-30/h8-9,11,16-20,24,26-33,36-39,43-54H,10,12-15H2,1-7H3/t16-,17+,18-,19+,20+,24+,26+,27+,28-,29+,30?,31+,32+,33-,36+,37+,38+,39+,43-,44+,45+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDBNBLGZNWKMC-MWQNXGTOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC(=C3C(=C2)C=C4C[C@H]([C@@H](C(=O)C4=C3O)O[C@@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC6C[C@@H]([C@H]([C@@H](O6)C)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)OC)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H64O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11006-70-5 |
Source
|
Record name | Olivomycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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